molecular formula C8H6ClNO3S B13061618 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide

6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B13061618
M. Wt: 231.66 g/mol
InChI Key: IFZBCYRDDVGKHA-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is a halogenated derivative of the benzoisothiazolone dioxide scaffold, characterized by a chloro substituent at the 6-position and a methyl group at the 2-position. This compound belongs to a class of sulfonamide-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The benzoisothiazolone dioxide core features a planar aromatic system fused with a sulfone group, which enhances its stability and reactivity in substitution and cyclization reactions . The chloro and methyl substituents influence its electronic properties, solubility, and biological interactions, making it a structurally distinct analog of simpler derivatives like saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) .

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

6-chloro-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H6ClNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3

InChI Key

IFZBCYRDDVGKHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-methylbenzo[D]isothiazol-3(2H)-one with a chlorinating agent. One common method is the chlorination of 2-methylbenzo[D]isothiazol-3(2H)-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl26-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2+HCl\text{2-Methylbenzo[D]isothiazol-3(2H)-one} + \text{SOCl}_2 \rightarrow \text{6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide} + \text{SO}_2 + \text{HCl} 2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl2​→6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted isothiazoles with various functional groups.

Scientific Research Applications

Biocidal Applications

One of the primary uses of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is as a biocide . Its structure allows it to effectively combat a wide range of microorganisms, including bacteria and fungi. This property makes it suitable for use in:

  • Industrial Water Treatment : The compound is utilized to prevent microbial growth in cooling towers and other water systems.
  • Wood Preservation : It helps protect wood products from decay and insect damage.

Table 1: Efficacy of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide Against Microorganisms

Microorganism TypeEfficacyApplication Area
BacteriaHighWater treatment
FungiModerateWood preservation
YeastHighPersonal care products

Cosmetic and Personal Care Products

Due to its effective antimicrobial properties, this compound is frequently included in formulations for personal care products. It acts as a preservative to extend the shelf life of products by preventing microbial contamination.

Case Study: Use in Cosmetics

A study conducted on various cosmetic formulations demonstrated that incorporating 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide significantly reduced microbial counts over time compared to formulations without this compound. This highlights its effectiveness in maintaining product integrity.

Pharmaceutical Applications

Research has indicated potential applications of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide in pharmaceuticals, particularly as an active ingredient in formulations aimed at treating infections caused by resistant strains of bacteria.

Case Study: Antimicrobial Activity

In laboratory settings, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent in drug development.

Regulatory Considerations

While the applications of this compound are promising, regulatory scrutiny is essential due to safety concerns associated with isothiazolinones. It is critical for manufacturers to adhere to safety guidelines and conduct thorough risk assessments before incorporation into consumer products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:

    Inhibiting enzyme activity: The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.

    Disrupting cell membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.

    Modulating signaling pathways: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide can be contextualized by comparing it with analogs differing in substituent positions, halogenation patterns, and side-chain modifications. Below is a detailed analysis supported by experimental

Substituent Position and Halogenation Effects

Compound Name Substituents Melting Point (°C) Molecular Weight Key Properties/Applications Reference ID
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide 6-Cl, 2-CH₃ Not reported 231.66* Enhanced electrophilicity; potential enzyme inhibition
2-Methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide (N-Methylsaccharin) 2-CH₃ Not reported 197.21 Sweetener analog; reduced bioactivity compared to halogenated derivatives
5,6-Dichloro-2-(4-methoxybenzyl)benzo[D]isothiazol-3(2H)-one 1,1-dioxide 5,6-Cl; 2-(4-MeO-Bn) 163–166 386.25 High melting point; used in synthetic intermediates
5,7-Dichloro-2-(4-methoxybenzyl)benzo[D]isothiazol-3(2H)-one 1,1-dioxide 5,7-Cl; 2-(4-MeO-Bn) 157–160 386.25 Lower melting point than 5,6-dichloro isomer; regiochemical selectivity in synthesis
N-Bromosaccharin (2-Bromobenzo[D]isothiazol-3(2H)-one 1,1-dioxide) 2-Br Not reported 262.08 Halogenated analog; higher reactivity in radical reactions

Notes:

  • Chlorination: Dichloro derivatives (e.g., 5,6- or 5,7-Cl) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions .
  • Substituent Position : The 6-chloro-2-methyl substitution in the target compound likely enhances steric hindrance compared to 2-methyl derivatives, affecting binding interactions in biological systems .

Side-Chain Modifications

Compound Name Side Chain Melting Point (°C) Solubility Applications Reference ID
2-Butylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide 2-C₄H₉ 41–44 0.2 g/L (25°C) Lipophilic derivative; used in polymer stabilization
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)butylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide 2-(Piperazine-butyl) Not reported Not reported Pharmacological agent (serotonin receptor modulation)
6-Aminobenzo[D]isothiazol-3(2H)-one 1,1-dioxide 6-NH₂ >300 (decomposes) Hydrophilic Precursor for dye and drug synthesis

Notes:

  • Alkyl Chains : Longer chains (e.g., butyl) reduce melting points and increase lipophilicity, as seen in 2-butyl derivatives .

Key Research Findings

Thermal Stability: Dichloro derivatives (e.g., 5,6-Cl) display higher decomposition temperatures (>250°C) compared to mono-halogenated or alkylated analogs .

Solubility Trends : Chlorination at the 6-position moderately increases water solubility compared to lipophilic alkyl chains (e.g., butyl), which are nearly insoluble .

Biological Activity

6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide, commonly referred to as a member of the isothiazolinone family, is a synthetic compound known for its antimicrobial properties. This article reviews its biological activity, focusing on its mechanisms of action, toxicity, and applications in various fields.

  • Chemical Formula : C₈H₆ClNO₃S
  • Molecular Weight : 231.65 g/mol
  • CAS Number : 6202-68-2

Isothiazolinones, including 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide, exert their biological effects primarily through:

  • Antimicrobial Activity : They disrupt cellular processes in bacteria and fungi by targeting thiol-containing residues, leading to cell death. This mechanism is effective against both gram-positive and gram-negative bacteria .
  • Oxidative Stress Induction : Studies indicate that exposure to isothiazolinones can increase the generation of reactive oxygen species (ROS), contributing to cellular damage and dysfunction .

Biological Activity and Toxicity

The biological activity of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide has been assessed in several studies:

Antimicrobial Efficacy

A comparative study highlighted that isothiazolinones are potent biocides used in various applications such as preservatives in cosmetics and cleaning products. The compound shows significant antibacterial properties, with efficacy against a broad spectrum of pathogens .

Skin Sensitization

Research indicates that 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide can act as a skin sensitizer. It has been shown to induce allergic reactions upon dermal exposure, which raises concerns regarding its safety in consumer products .

Neurotoxicity

Recent findings suggest potential neurotoxic effects of isothiazolinones on brain endothelial cells. The compound may disrupt the blood-brain barrier (BBB), leading to increased permeability and potential neuroinflammation .

Case Studies

  • Skin Sensitization Study : A tier III assessment conducted by NICNAS evaluated the sensitization potential of various isothiazolinones, including 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide. Results indicated a higher sensitization rate compared to other compounds like 1,2-ethanediamine .
  • Neurotoxicity Assessment : A study comparing BIT (1,2-benzisothiazolin-3-one) and DCOIT (4,5-dichloro-2-n-octyl-isothiazolin-3-one) revealed that both compounds increase ROS levels and affect mitochondrial function in brain endothelial cells. While BIT exhibited direct mitochondrial dysfunction at lower concentrations than DCOIT, both compounds raised concerns regarding their neurotoxic potential .

Applications

Due to its potent antimicrobial properties, 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is utilized in:

  • Cosmetic Preservatives : Employed to prevent microbial contamination in personal care products.
  • Industrial Applications : Used in paints and coatings as an antifungal agent to protect against microbial degradation.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
Skin SensitizationInduces allergic reactions upon dermal exposure
NeurotoxicityDisrupts blood-brain barrier and increases oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide, and how can yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of benzisothiazolone 1,1-dioxides are often prepared by reacting chlorinated precursors with methylamine under reflux conditions. A reported procedure achieved 64% yield using petroleum ether:EtOAc (4:1) for purification, monitored by TLC (Rf = 0.43) . Optimization involves adjusting reaction time, temperature, and stoichiometry of methylating agents. Post-synthesis, characterization via <sup>1</sup>H NMR (δ 3.79 ppm for methyl groups) and melting point analysis (157–160 °C) is critical .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H NMR : Identify methyl (δ 3.79 ppm) and aromatic protons (δ 6.87–7.42 ppm) to confirm substitution patterns .
  • X-ray crystallography : Resolve bond angles and deviations caused by intramolecular interactions (e.g., Cl⋯H distances of 3.12 Å in related structures) .
  • Mass spectrometry : Confirm molecular weight (197.211 g/mol) using high-resolution MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., abnormal bond angles) be resolved for this compound?

  • Methodological Answer : Deviations from ideal bond angles (e.g., C10–C9–C3 = 113.4°) may arise from steric repulsion or non-bonded interactions. Computational modeling (DFT or molecular dynamics) can predict these effects by comparing experimental data with optimized geometries. For example, intramolecular Cl⋯H interactions in benzisoxazole derivatives were resolved using Hirshfeld surface analysis .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer : Functionalize the chloro or methyl groups to enhance bioactivity. For instance:

  • Introduce sulfonamide groups at position 6 for antimicrobial activity, as seen in zonisamide derivatives .
  • Replace the methyl group with alkyl chains to modulate lipophilicity and bioavailability .
  • Evaluate bioactivity via in vitro assays (e.g., MIC for antifungal activity) .

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

  • Methodological Answer : The chloro group undergoes nucleophilic substitution (SN2) with amines or thiols. For example, in the synthesis of 2-[2-(3-chlorophenyl)ethyl] derivatives, the reaction proceeds via a two-step mechanism: (i) deprotonation of the nucleophile and (ii) attack at the electrophilic carbon adjacent to the sulfone group. Reaction kinetics can be studied using <sup>13</sup>C NMR to track intermediate formation .

Q. How can computational methods predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer : Use DFT calculations to assess:

  • Thermal stability : Calculate bond dissociation energies (BDEs) for the C–Cl and S–O bonds.
  • Acid/base resistance : Simulate protonation states using pKa prediction tools (e.g., ACD/Labs).
  • Solubility : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO) .

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